molecular formula C16H13FN2O4S B12895763 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide CAS No. 30438-06-3

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide

Cat. No.: B12895763
CAS No.: 30438-06-3
M. Wt: 348.4 g/mol
InChI Key: BUQOMQVAPSDAIP-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C15H19N2O3. It belongs to the class of aromatic amides, where the amide linkage is directly bonded to an aromatic system . This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route is through the reaction of a suitable precursor with a fluorinated benzenesulfonamide. The exact synthetic pathway may vary, but it typically includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from an appropriate precursor, a pyrrolidine ring is formed by cyclization. The phenyl group is introduced during this step.

    Fluorination: The fluorine atom is introduced at a specific position on the benzene ring.

    Sulfonation: The sulfonamide group (SONH) is added to the benzene ring.

Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. These methods are proprietary and may involve specialized catalysts and conditions.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl group.

    Substitution: Substitution reactions can occur at the fluorine position or the sulfonamide nitrogen.

    Reduction: Reduction of the carbonyl group (2,5-dioxo) may lead to different derivatives.

Common Reagents and Conditions::

    Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) are used.

    Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH) are common reagents.

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or positional isomers.

Scientific Research Applications

Chemistry::

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Organic Synthesis: It can be used as a building block for more complex molecules.

Biology and Medicine::

    Drug Discovery: Researchers explore its potential as a drug candidate due to its unique structure.

    Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.

Industry::

    Materials Science: The compound’s properties may find applications in materials, coatings, or sensors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its structural features make it distinct. related compounds include other sulfonamides, fluorinated aromatics, and pyrrolidines.

Properties

CAS No.

30438-06-3

Molecular Formula

C16H13FN2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C16H13FN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23)

InChI Key

BUQOMQVAPSDAIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3

Origin of Product

United States

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